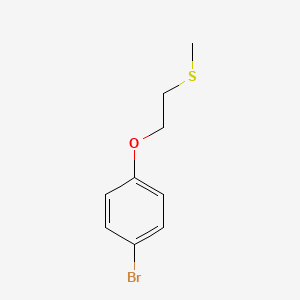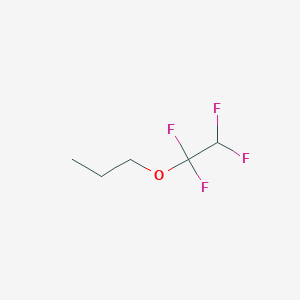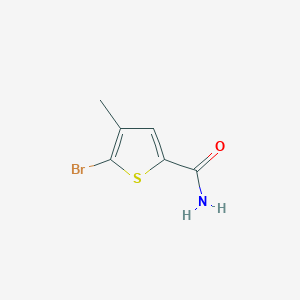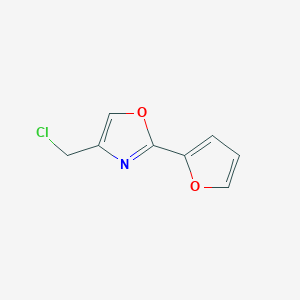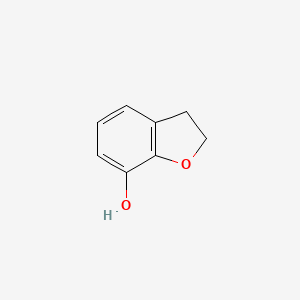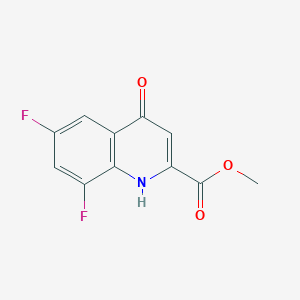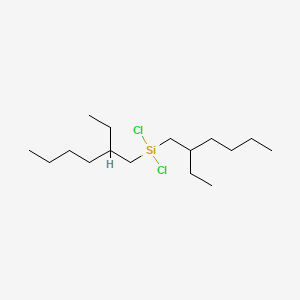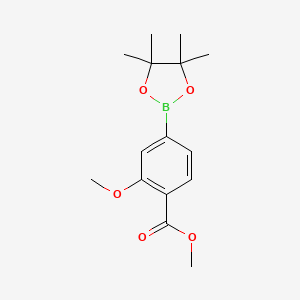
Methyl-2-Methoxy-4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzoat
Übersicht
Beschreibung
“Methyl 2-methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate” is a chemical compound. It is often used in the preparation of pharmaceuticals and chemical intermediates .
Synthesis Analysis
The synthesis of this compound has been studied in various papers. For instance, the Gaussian09 software package was used for DFT calculations in the ground state . The synthesis process often involves complex chemical reactions .Molecular Structure Analysis
The molecular structure of this compound has been analyzed using various methods. For example, DFT calculations were performed using the B3LYP-D3/6-311++G (d, p) basis sets . The bond lengths and bond angles obtained by the crystallographic analysis of the target compound well match the DFT optimized structure calculation results .Chemical Reactions Analysis
This compound is involved in various chemical reactions. For instance, it is employed in the synthesis, optical, and electrochemical properties of novel copolymers on the basis of benzothiadiazole and electron-rich arene units .Physical and Chemical Properties Analysis
This compound has a molecular weight of 158.00 and a density of 0.9642 g/mL at 25 °C . Its refractive index is 1.4096 . It is sensitive to moisture and should be stored under inert gas (nitrogen or Argon) at 2-8°C .Wissenschaftliche Forschungsanwendungen
Organische Synthese-Zwischenprodukte
Diese Verbindung dient als wichtiges Zwischenprodukt in der organischen Synthese. Aufgrund ihrer hohen Stabilität und Reaktivität wird sie in verschiedenen Transformationsprozessen eingesetzt. Insbesondere wird sie in nucleophilen und Amidierungsreaktionen verwendet, um Verbindungen mit Borat- und Sulfonamidgruppen zu synthetisieren .
Arzneimittelentwicklung
In der pharmazeutischen Industrie wird diese Verbindung zum Schutz von Diolen während der Arzneimittelsynthese eingesetzt. Sie spielt eine entscheidende Rolle bei der asymmetrischen Synthese von Aminosäuren und erleichtert Reaktionen wie Diels-Alder- und Suzuki-Kupplungen .
Enzymhemmung
Boronsäureverbindungen, einschließlich dieses Esters, werden auf ihr Potenzial als Enzyminhibitoren untersucht. Sie werden für ihre Verwendung bei der Behandlung verschiedener Krankheiten, einschließlich Krebs und mikrobieller Infektionen, untersucht .
Fluoreszierende Sonden
Die Fähigkeit der Verbindung, Boronsäureesterbindungen zu bilden, macht sie zu einer wertvollen fluoreszierenden Sonde. Sie wird zum Nachweis von biologischen und chemischen Stoffen wie Wasserstoffperoxid, Zuckern, Kupfer- und Fluoridionen sowie Katecholaminen verwendet .
Stimulus-Responsive Wirkstoffträger
Aufgrund ihrer Biokompatibilität und Reaktionsfähigkeit auf mikroumgebungsbedingte Veränderungen wie pH-Wert, Glucose und ATP wird diese Verbindung zur Konstruktion von stimulus-responsiven Wirkstoffträgern verwendet. Diese Träger können Krebsmedikamente, Insulin und Gene transportieren .
Boron Neutron Capture Therapy (BNCT)
Organoborverbindungen, die von diesem Ester abgeleitet sind, werden in der BNCT eingesetzt, einer Art Krebsbehandlung, die darauf beruht, dass Boratome thermische Neutronen einfangen, um Krebszellen zu zerstören .
Polymerchemie
Die Verbindung wird bei der Synthese neuartiger Copolymere eingesetzt, die Anwendungen bei der Herstellung von Materialien mit spezifischen optischen und elektrochemischen Eigenschaften haben .
Suzuki-Reaktionsnucleophil
Als stabiles und wirtschaftliches Nucleophil ist diese Verbindung ein integraler Bestandteil der Suzuki-Reaktion, einer weit verbreiteten Methode zur Bildung von Kohlenstoff-Kohlenstoff-Bindungen in der organischen Chemie .
Wirkmechanismus
Target of Action
Methyl 2-methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate, also known as 3-METHOXY-4-METHOXYCARBONYLPHENYLBORONIC ACID PINACOL ESTER, is primarily used in the synthesis of novel copolymers based on benzothiadiazole and electron-rich arene units . The compound’s primary targets are these arene units, which are aromatic compounds or rings that play a crucial role in the structure and function of various organic compounds .
Mode of Action
The compound interacts with its targets through a process known as borylation . In the presence of transition metal catalysts, Methyl 2-methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate can undergo hydroboration, a reaction that involves the addition of a boron-hydrogen bond to the arene units . This results in the formation of boronic esters, which are key intermediates in the synthesis of the novel copolymers .
Biochemical Pathways
The biochemical pathways affected by Methyl 2-methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate involve the synthesis of novel copolymers . The compound’s interaction with its targets leads to changes in the structure of the arene units, which in turn affects the properties of the resulting copolymers . These copolymers have unique optical and electrochemical properties, making them useful in various applications .
Pharmacokinetics
It is known that the compound is sensitive to moisture . This suggests that its absorption, distribution, metabolism, and excretion could be influenced by environmental conditions such as humidity.
Result of Action
The molecular and cellular effects of Methyl 2-methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate’s action are primarily observed in the synthesis of novel copolymers . The compound’s interaction with its targets leads to changes in the structure of the arene units, which in turn affects the properties of the resulting copolymers . These copolymers have unique optical and electrochemical properties, making them useful in various applications .
Action Environment
Environmental factors can influence the action, efficacy, and stability of Methyl 2-methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate. For instance, the compound is known to be sensitive to moisture . Therefore, conditions such as humidity could affect its stability and efficacy. Additionally, the presence of transition metal catalysts is necessary for the compound to undergo hydroboration and interact with its targets . Thus, the availability of these catalysts in the environment would also influence the compound’s action.
Safety and Hazards
Zukünftige Richtungen
The future directions of this compound involve its use in various chemical reactions and syntheses. For instance, it can be used in the synthesis of novel copolymers based on benzothiadiazole and electron-rich arene units . It also has potential applications in the pharmaceutical and chemical industries .
Biochemische Analyse
Biochemical Properties
Methyl 2-methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate plays a significant role in biochemical reactions, particularly as a reagent in organic synthesis. It interacts with various enzymes and proteins, facilitating the formation of carbon-carbon bonds through Suzuki-Miyaura cross-coupling reactions. This compound is known to interact with palladium catalysts, which are essential for the activation of the boronic ester group, enabling it to participate in the coupling reaction. The nature of these interactions is primarily catalytic, where the palladium catalyst facilitates the transfer of the boronic ester group to the target molecule, resulting in the formation of a new carbon-carbon bond .
Cellular Effects
The effects of Methyl 2-methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate on various types of cells and cellular processes are primarily related to its role in organic synthesis rather than direct biological activity. In the context of biochemical research, this compound can influence cell function by facilitating the synthesis of bioactive molecules that can modulate cell signaling pathways, gene expression, and cellular metabolism. For instance, the products synthesized using this compound can act as inhibitors or activators of specific enzymes, thereby affecting cellular processes .
Molecular Mechanism
At the molecular level, Methyl 2-methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate exerts its effects through the formation of carbon-carbon bonds via Suzuki-Miyaura cross-coupling reactions. The mechanism involves the activation of the boronic ester group by a palladium catalyst, followed by the transfer of this group to a target molecule. This process involves several steps, including oxidative addition, transmetalation, and reductive elimination, which result in the formation of a new carbon-carbon bond. The binding interactions with the palladium catalyst are crucial for the activation and transfer of the boronic ester group .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Methyl 2-methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate can change over time due to factors such as stability and degradation. This compound is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to moisture or oxidizing agents. Long-term studies have shown that the stability of this compound is crucial for its effectiveness in organic synthesis, as degradation can lead to reduced reactivity and yield of the desired products .
Metabolic Pathways
Methyl 2-methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate is involved in metabolic pathways related to organic synthesis. It interacts with enzymes and cofactors that facilitate the formation of carbon-carbon bonds, particularly in the presence of palladium catalysts. The metabolic flux and levels of metabolites can be affected by the efficiency of the coupling reactions, which are influenced by the stability and reactivity of the boronic ester group .
Transport and Distribution
It is likely that the compound can be transported across cell membranes and distributed within the cytoplasm, where it can interact with enzymes and other biomolecules involved in organic synthesis .
Eigenschaften
IUPAC Name |
methyl 2-methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21BO5/c1-14(2)15(3,4)21-16(20-14)10-7-8-11(13(17)19-6)12(9-10)18-5/h7-9H,1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGXFFOKAQZEDFQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)C(=O)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21BO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20623194 | |
| Record name | Methyl 2-methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20623194 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
603122-40-3 | |
| Record name | Methyl 2-methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20623194 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


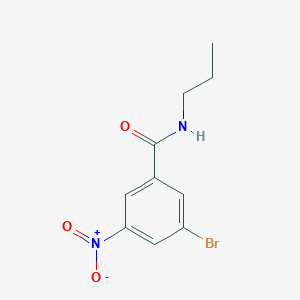



![2-Chloro-6-(methylsulfonyl)benzo[d]thiazole](/img/structure/B1370720.png)
![2-Chloro-5-(trifluoromethyl)benzo[d]thiazole](/img/structure/B1370723.png)
